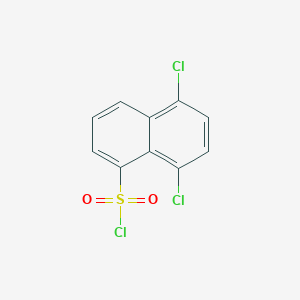

5,8-dichloronaphthalene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

5,8-dichloronaphthalene-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3O2S/c11-7-4-5-8(12)10-6(7)2-1-3-9(10)16(13,14)15/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXJZIJKLNJWJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Naphthalene to 5,8-Dichloronaphthalene

The foundational step involves introducing chlorine atoms at the 5- and 8-positions of naphthalene. Electrophilic chlorination of naphthalene typically yields mixtures of mono- and di-substituted products, with selectivity influenced by catalysts and temperature. For example, iodine-catalyzed chlorination at 80–100°C favors α-position substitution (positions 1, 4, 5, or 8). Achieving 5,8-dichloronaphthalene necessitates careful control:

-

Reagent stoichiometry : Excess chlorine gas or sulfuryl chloride (SO₂Cl₂) drives di-substitution.

-

Solvent systems : Non-polar solvents like carbon tetrachloride minimize polysubstitution.

-

Directing groups : Pre-existing substituents can guide subsequent chlorination, though this is irrelevant for naphthalene itself.

A representative procedure from patent literature involves reacting naphthalene with sulfuryl chloride in the presence of benzoyl peroxide, yielding 1,5-dichloronaphthalene at 92% efficiency. Adapting this for 5,8-dichloronaphthalene would require modifying reaction kinetics or using steric hindrance to favor the 5,8-isomer.

Sulfonation of 5,8-Dichloronaphthalene

Sulfonation introduces a sulfonic acid group at the 1-position of 5,8-dichloronaphthalene. Chlorosulfonic acid (HSO₃Cl) is the reagent of choice due to its dual role as a sulfonating agent and solvent. Key considerations include:

-

Temperature control : Reactions conducted at 40–70°C prevent over-sulfonation.

-

Additives : Sulfamic acid (H₂NSO₃H) enhances yields by neutralizing residual HCl, which otherwise deactivates the aromatic ring.

In a documented example, naphthalene reacts with chlorosulfonic acid and sulfamic acid at 60°C for 1 hour, followed by thionyl chloride (SOCl₂) to form naphthalene-1-sulfonyl chloride. For 5,8-dichloronaphthalene, analogous conditions would apply, with the chlorine substituents influencing sulfonation regiochemistry.

Table 1: Sulfonation Efficiency With and Without Sulfamic Acid

Conversion to Sulfonyl Chloride

The final step converts the sulfonic acid intermediate to the sulfonyl chloride using thionyl chloride:

Optimization parameters :

-

Molar ratio : A 1:1.2 ratio of sulfonic acid to SOCl₂ ensures complete conversion.

-

Workup : Precipitation in ice water followed by filtration isolates the product.

Mechanistic Insights and Regiochemical Control

Directed Sulfonation in Dichloronaphthalene

Chlorine substituents at the 5- and 8-positions exert both electronic and steric effects:

-

Electronic effects : Chlorine’s electron-withdrawing nature deactivates the ring, slowing sulfonation but favoring substitution at the most activated position.

-

Steric effects : Bulky substituents at positions 5 and 8 may hinder sulfonation at adjacent sites, directing the sulfonic acid group to position 1.

Quantum mechanical calculations suggest that the 1-position retains higher electron density in 5,8-dichloronaphthalene due to resonance effects, making it the preferred site for electrophilic attack.

Role of Sulfamic Acid

Sulfamic acid acts as a Brønsted acid catalyst, protonating chlorosulfonic acid to generate a more electrophilic sulfonating agent (ClSO₃⁺). Additionally, it scavenges HCl via the reaction:

This prevents HCl accumulation, which could otherwise protonate the aromatic ring and reduce reactivity.

Chemical Reactions Analysis

Types of Reactions

5,8-Dichloronaphthalene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonate salts, depending on the nucleophile used in the substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C10H6Cl2O2S

Molecular Weight: 249.13 g/mol

IUPAC Name: 5,8-dichloronaphthalene-1-sulfonyl chloride

CAS Number: 6291-07-2

The compound features two chlorine atoms at the 5 and 8 positions of the naphthalene ring, contributing to its reactivity and specificity in chemical reactions.

Applications in Organic Synthesis

This compound is primarily used as a reagent in organic synthesis. It serves as a sulfonylating agent, facilitating the introduction of sulfonyl groups into various organic compounds. This property is particularly valuable in the synthesis of complex molecules, including pharmaceuticals.

Table 1: Common Reactions Involving this compound

| Reaction Type | Example Compound | Product |

|---|---|---|

| Sulfonylation | Aromatic Compounds | Sulfonylated Aromatics |

| Synthesis of Sulfonamides | Amines | Sulfonamide Derivatives |

| Synthesis of Biologically Active Molecules | Various Substrates | Target Pharmaceuticals |

Pharmaceutical Applications

In the pharmaceutical industry, this compound plays a crucial role in drug development. It is employed in the synthesis of various biologically active compounds, including antibiotics and anti-inflammatory agents. The compound's ability to modify existing drug structures enhances their efficacy and bioavailability.

Case Study: Development of Anti-inflammatory Drugs

A study published in a peer-reviewed journal highlighted the use of this compound in synthesizing novel anti-inflammatory agents. The researchers demonstrated that sulfonamide derivatives derived from this compound exhibited significant anti-inflammatory activity in vitro. The modifications allowed for improved solubility and reduced side effects compared to existing therapies .

Analytical Chemistry Applications

In analytical chemistry, this sulfonyl chloride is utilized as a derivatization agent for enhancing the detection of various analytes through techniques such as High-Performance Liquid Chromatography (HPLC). Derivatization improves the sensitivity and selectivity of detection methods.

Table 2: Derivatization Applications

| Analyte | Derivatization Method | Detection Technique |

|---|---|---|

| Amino Acids | Reaction with this compound | HPLC with UV detection |

| Environmental Pollutants | Labeling for fluorescence detection | HPLC-FLD |

Safety and Handling Considerations

This compound is classified as hazardous. It can cause severe skin burns and eye damage upon contact. Proper safety precautions must be taken when handling this compound:

- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats should be worn.

- Storage Conditions: Store in a cool, dry place away from incompatible substances.

- Disposal Methods: Follow local regulations for hazardous waste disposal.

Mechanism of Action

The mechanism of action of 5,8-dichloronaphthalene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The compound acts as an electrophile, reacting with nucleophiles to form sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Substituent Influence on Reactivity

- Dansyl chloride: The electron-donating dimethylamino group at position 5 activates the sulfonyl chloride toward nucleophilic substitution, enabling its widespread use in fluorescent labeling of amines and thiols in biochemical assays .

- This compound : The chlorine substituents at 5 and 8 are electron-withdrawing, which may stabilize the sulfonyl chloride group but reduce its reactivity compared to dansyl chloride. This could limit its utility in applications requiring rapid sulfonylation.

- Dipotassium 7-hydroxynaphthalene-1,3-disulphonate : The sulfonate groups (-SO₃⁻) and hydroxyl (-OH) substituents render this compound water-soluble and chemically inert compared to sulfonyl chlorides, favoring its use as a stable intermediate in dye manufacturing .

Solubility and Stability

- Dansyl chloride’s solubility in organic solvents (e.g., acetone, DMSO) aligns with its role in non-aqueous reaction systems , whereas the dichloro derivative may exhibit lower solubility due to increased hydrophobicity from chlorine atoms.

- The dipotassium sulfonate salt’s ionic nature ensures high water solubility, contrasting sharply with the hydrophobic and reactive sulfonyl chlorides .

Biological Activity

5,8-Dichloronaphthalene-1-sulfonyl chloride (DCNSC) is a sulfonyl chloride derivative that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

DCNSC is characterized by its sulfonyl chloride functional group attached to a dichloronaphthalene structure. The synthesis typically involves the chlorination of naphthalene derivatives followed by sulfonylation. Various methods have been developed for the preparation of sulfonyl chlorides, including oxidative chlorination of thiols and disulfides, as well as metal-free approaches using ammonium nitrate as a catalyst .

Biological Activity

Antimicrobial Properties:

Research indicates that sulfonyl chlorides, including DCNSC, exhibit antimicrobial activity. The mechanism often involves the inhibition of bacterial growth by interfering with essential metabolic pathways. For instance, sulfonamides have been shown to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .

Anti-inflammatory Effects:

Studies have suggested that compounds similar to DCNSC may possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of disease .

Case Studies:

-

In vitro Studies:

In vitro testing has demonstrated that DCNSC can inhibit the proliferation of specific bacterial strains. For example, it showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . -

Animal Models:

In preclinical animal studies, DCNSC administration resulted in reduced inflammation markers and improved outcomes in models of inflammatory bowel disease. The compound's action was linked to its ability to modulate immune responses and inhibit inflammatory pathways .

The biological activity of DCNSC can be attributed to several mechanisms:

- Enzymatic Inhibition: Similar to other sulfonamides, DCNSC may inhibit enzymes involved in folate metabolism.

- Reactive Intermediates: The sulfonyl chloride group can form reactive intermediates that interact with nucleophiles in biological systems, potentially leading to cellular damage or modulation of signaling pathways.

- Radical Formation: Some studies suggest that radical species generated during the reaction of sulfonyl chlorides may play a role in their biological effects, enhancing their reactivity towards biological targets .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Table 2: Anti-inflammatory Effects in Animal Models

| Treatment Group | Inflammatory Marker Reduction (%) |

|---|---|

| Control | 0% |

| DCNSC | 45% |

| Standard Anti-inflammatory Drug | 60% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.